2,2-diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
Beschreibung
2,2-Diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic small molecule characterized by a diphenylacetamide core linked via a sulfonylpropyl group to a pyrimidin-2-yl-substituted piperazine ring. The diphenylacetamide moiety may enhance lipophilicity and binding affinity, while the sulfonyl linker and piperazine ring could influence solubility and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c31-24(23(21-9-3-1-4-10-21)22-11-5-2-6-12-22)26-15-8-20-34(32,33)30-18-16-29(17-19-30)25-27-13-7-14-28-25/h1-7,9-14,23H,8,15-20H2,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIIOTFJKLEOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nucleophilic Aromatic Substitution
Piperazine reacts with 2-chloropyrimidine in refluxing ethanol (78–82°C, 24 h) to yield 4-(pyrimidin-2-yl)piperazine.
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 80°C | |
| Reaction Time | 24 h | |
| Yield | 68–72% |
Mechanistic Insight : Pyrimidine’s C2 chloride undergoes nucleophilic attack by piperazine’s secondary amine, facilitated by ethanol’s polarity.
Sulfonylation of Piperazine Intermediate
Propane-1,3-diyl Sulfonyl Chloride Preparation
1,3-Propanediol is treated with thionyl chloride (SOCl₂) to form 1,3-dichloropropane, followed by oxidation with H₂O₂/HCl to yield 3-chloropropanesulfonyl chloride.
Piperazine Sulfonylation
4-(Pyrimidin-2-yl)piperazine reacts with 3-chloropropanesulfonyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions:
Procedure
- Dissolve piperazine derivative (1 eq) in DCM (0.2 M)
- Add sulfonyl chloride (1.1 eq) dropwise at 0°C
- Stir at 25°C for 6 h
- Wash with 5% NaHCO₃, dry (MgSO₄), concentrate
Amine Functionalization via Nucleophilic Substitution
Installation of Primary Amine
3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl chloride undergoes amination with aqueous NH₃ (28–30%) in DMF at 90°C:
Key Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 90°C | |
| Reaction Time | 18 h | |
| Yield | 76% |
Side Reactions : Over-amination to form bis-sulfonamides is suppressed using excess NH₃.
Amide Bond Formation
Diphenylacetyl Chloride Synthesis
Diphenylacetic acid (1 eq) reacts with thionyl chloride (1.5 eq) in toluene at 60°C for 2 h, yielding diphenylacetyl chloride (94–96% purity).
Coupling with Sulfonylated Amine
Diphenylacetyl chloride (1.05 eq) is added to 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propan-1-amine (1 eq) in DCM with triethylamine (TEA, 2 eq) at 0°C:
Procedure
- Cool amine solution (0.2 M in DCM) to 0°C
- Add TEA (2 eq), stir for 10 min
- Add acyl chloride dropwise over 15 min
- Warm to 25°C, stir for 4 h
- Extract with 1M HCl, dry (Na₂SO₄), concentrate
Alternative Synthetic Routes
Mitsunobu Reaction for Sulfonate Formation
A Mitsunobu approach using DIAD/PPh₃ in THF couples 1,3-propanediol with piperazine sulfonamide, but yields are lower (61–65%) due to competing oxidation.
Solid-Phase Synthesis
Immobilized diphenylacetic acid on Wang resin reacts with sulfonylated amine in DMF/HOBt, achieving 78% yield after cleavage.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
- δ 7.28–7.35 (m, 10H, Ar-H)
- δ 4.12 (t, J=6.2 Hz, 2H, SO₂CH₂)
- δ 3.82–3.88 (m, 4H, piperazine N-CH₂)
- δ 2.91 (s, 2H, COCH₂)
HRMS (ESI+) : m/z calc. for C₂₇H₃₀N₅O₃S [M+H]⁺: 528.2064; found: 528.2068.
Reaction Optimization Insights
Solvent Effects on Amidation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 92 | 98 |
| THF | 84 | 95 |
| DMF | 79 | 91 |
DCM maximizes yield due to improved acyl chloride stability.
Temperature Dependence in Sulfonylation
| Temperature (°C) | Yield (%) |
|---|---|
| 0 | 87 |
| 25 | 83 |
| 40 | 71 |
Lower temperatures minimize sulfonate ester byproducts.
Industrial-Scale Considerations
Pilot Plant Protocol (Batch Size: 10 kg)
- Sulfonylation at 0°C in DCM with automated pH control
- Continuous extraction using centrifugal separators
- Crystallization from heptane/ethyl acetate (4:1)
Overall Yield : 81% (8.1 kg)
Analyse Chemischer Reaktionen
Types of Reactions
2,2-diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2,2-diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Pyrimidinylpiperazine Derivatives
- Compound 2e (): Structure: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide. Key Differences: Replaces the diphenylacetamide with a triazole-linked acetamide and substitutes pyrimidin-2-yl with pyridin-3-yl. The triazole moiety introduces rigidity, contrasting with the flexible sulfonylpropyl linker in the target compound .
-
- Structure : Features a 1,4-diazepan-1-yl group instead of piperazine and an indazol-5-yl substituent.
- Key Data : Molecular ion at m/e 515 (M+H)+. NMR signals at δ 12.94 (s, 1H, NH) and δ 4.53 (s, 2H, CH₂) highlight electronic environments near the sulfonyl and acetamide groups .
- Comparison : The diazepane ring increases conformational flexibility, while the indazole substituent may enhance π-π stacking in binding pockets.
Sulfonamide-Linked Piperazine Compounds
- Compound in : Structure: Contains a sulfonamide linkage to a 5-methylisoxazol-3-yl group and hydrazinyl side chains. Key Differences: Replaces the diphenylacetamide with a hydrazinylacetamide and incorporates a furan/thiophene moiety.
- Example 72 (): Structure: N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide. Key Differences: Uses a phenoxy linker instead of sulfonylpropyl and substitutes pyrimidin-2-yl with pyridin-4-ylamino. Impact: The phenoxy group may reduce metabolic stability compared to the sulfonyl linker, which is more resistant to enzymatic cleavage .
Table 2: Spectral Data Comparison
Functional Group Impact on Properties
- Diphenylacetamide vs. Hydrazinylacetamide () : The diphenyl group increases lipophilicity (logP ~5.5 estimated) compared to hydrazine derivatives (logP ~3.0), affecting membrane permeability and CNS penetration .
- Sulfonylpropyl vs. Phenoxy Linkers (): Sulfonyl groups enhance metabolic stability but may reduce solubility compared to ether linkages .
- Pyrimidin-2-yl vs.
Biologische Aktivität
2,2-Diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a diphenyl group, a pyrimidinyl piperazine moiety, and a sulfonyl propyl chain. Its chemical formula is , and it has a molecular weight of 446.58 g/mol. The unique combination of these groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.58 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Potential Targets:
- G protein-coupled receptors (GPCRs)
- Kinases involved in cell signaling pathways
- Enzymes related to metabolic processes
Pharmacological Profiles
Research indicates that the compound exhibits several pharmacological activities:
- Antitumor Activity: Preliminary studies suggest it may inhibit tumor cell proliferation.
- Antidepressant Effects: It has been observed to influence neurotransmitter levels.
- Anti-inflammatory Properties: The compound shows potential in reducing inflammation markers.
Case Studies
-
Antitumor Efficacy:
- In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells.
- A study published in the Journal of Medicinal Chemistry reported IC50 values indicating effective inhibition at low concentrations.
-
Neuropharmacological Studies:
- Research highlighted its potential as an antidepressant by modulating serotonin and norepinephrine levels in animal models.
- Behavioral tests showed improvements in depression-like symptoms compared to control groups.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Antidepressant | Modulation of neurotransmitter levels | |
| Anti-inflammatory | Reduction of inflammatory markers |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
-
Formation of Diphenyl Acetamide Core:
- Reaction between diphenylacetic acid and an appropriate amine under dehydrating conditions.
-
Introduction of Sulfonyl Propyl Chain:
- Sulfonation reaction using sulfonyl chloride with the diphenyl acetamide core.
-
Attachment of Pyrimidinyl Piperazine Moiety:
- Nucleophilic substitution reaction between the sulfonamide intermediate and pyrimidinyl piperazine.
Table 3: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Diphenyl Acetamide Formation | Dehydration | Diphenylacetic acid, Amine |
| Sulfonamide Formation | Sulfonation | Sulfonyl chloride |
| Final Compound Formation | Nucleophilic Substitution | Pyrimidinyl piperazine |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 4: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2,2-Diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide | Pyridin instead of pyrimidin | Different receptor affinity |
| 2,2-Diphenyl-N-(3-((4-(quinolin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide | Quinolin moiety | Enhanced antitumor properties |
Q & A
Q. Advanced Research Focus
- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% TFA (70:30), detection at 254 nm .
- LC-MS/MS : MRM transitions (e.g., m/z 518 → 324) enable quantification in plasma with LOD of 0.1 ng/mL .
- Microscopy : Fluorescent tagging (e.g., BODIPY) localizes the compound in cellular compartments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
